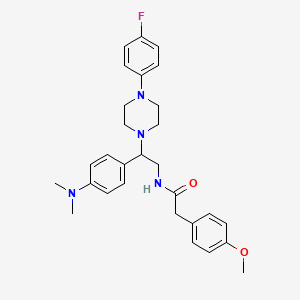
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H35FN4O2 and its molecular weight is 490.623. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, hereafter referred to as "the compound," is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound comprises several notable structural features:
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Piperazine Moiety : Commonly linked to central nervous system (CNS) activity.
- Fluorophenyl Group : Potentially increases binding affinity to biological targets.
- Methoxyphenyl Group : May contribute to overall pharmacological effects.
Table 1: Structural Features and Their Implications
| Structural Component | Implication on Activity |
|---|---|
| Dimethylamino | Solubility and receptor interaction |
| Piperazine | CNS activity |
| Fluorophenyl | Enhanced binding affinity |
| Methoxyphenyl | Potential pharmacological effects |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, which can influence tumor growth dynamics. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neurological Effects
The piperazine component is associated with various CNS effects. Preliminary findings suggest that the compound may interact with dopamine receptors, potentially modulating neurotransmitter levels and offering therapeutic benefits for neurological disorders such as depression or anxiety.
Antimicrobial Properties
Compounds structurally related to the compound have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of cellular processes or inhibition of essential enzymes.
Case Study 1: Antitumor Efficacy in SKM-1 Cell Line
In a study focusing on a related compound, researchers found that it exhibited potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in SKM-1 myelodysplastic syndrome cells. The study reported significant antitumor efficacy in xenograft models, indicating the potential for clinical applications in cancer therapy .
Case Study 2: CNS Interaction
Another investigation assessed the impact of a similar piperazine-containing compound on neurotransmitter levels in animal models. Results indicated a notable increase in serotonin and dopamine levels, suggesting potential applications in treating mood disorders .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and tumor growth.
- Enzyme Inhibition : The sulfonamide-like structure is known for its ability to inhibit specific enzymes critical for cancer progression.
- Cell Cycle Modulation : Compounds similar to this one have demonstrated the ability to induce G1 phase arrest in cancer cells, effectively halting proliferation.
| Mechanism | Description |
|---|---|
| Receptor Interaction | Modulates neurotransmitter signaling |
| Enzyme Inhibition | Blocks enzymes involved in tumor growth |
| Cell Cycle Modulation | Induces cell cycle arrest |
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O2/c1-32(2)25-10-6-23(7-11-25)28(21-31-29(35)20-22-4-14-27(36-3)15-5-22)34-18-16-33(17-19-34)26-12-8-24(30)9-13-26/h4-15,28H,16-21H2,1-3H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYGNBFZMQXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














